molecular formula C17H14Cl2N2O3 B2474910 ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 338978-87-3

ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

Cat. No. B2474910
CAS RN: 338978-87-3
M. Wt: 365.21
InChI Key: WMRFBMZJZSZQCA-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate is a chemical compound with the molecular formula C17H14Cl2N2O3 . It is also known by other names such as ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzodiazol-1-yl]oxy}acetate and Acetic acid, 2-[[6-chloro-2-(4-chlorophenyl)-1H-benzimidazol-1-yl]oxy]-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is based on a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a 4-chlorophenyl group and an ethyl acetate group .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate and its derivatives have been studied for their antimicrobial properties. Salahuddin et al. (2017) synthesized compounds including this chemical, demonstrating significant antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017). Similarly, Desai et al. (2007) explored new quinazolines, including derivatives of this compound, for potential antimicrobial applications (Desai et al., 2007).

Anticancer Research

A study by Stępniowska et al. (2017) focused on ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), a related compound, using adsorptive stripping voltammetry for its determination as a new anticancer prodrug (Stępniowska et al., 2017).

Synthesis and Characterization

This compound is also involved in the synthesis of various chemical structures. Badawey et al. (1989) used it in synthesizing pyrimido[1,6-α]benzimidazole-1,3(2H,5H)-diones, expanding the possibilities in heterocyclic chemistry (Badawey et al., 1989).

Structural and Spectroscopic Studies

The compound and its derivatives have been subjects of structural and spectroscopic studies. For instance, El Foujji et al. (2020) conducted a detailed study involving synthesis, molecular structure, docking, and spectral characterization of a similar derivative (El Foujji et al., 2020).

Antihistaminic Potential

Research has also been conducted on related benzimidazole derivatives for potential antihistaminic activity. Iemura et al. (1986) synthesized and tested a series of such compounds, finding some with significant antihistaminic activity (Iemura et al., 1986).

properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-2-23-16(22)10-24-21-15-9-13(19)7-8-14(15)20-17(21)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRFBMZJZSZQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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